2-Hydroxyphenylsulphur pentafluoride

Medicinal Chemistry Physical Organic Chemistry Drug Design

Researchers seeking 'super-trifluoromethyl' bioisosteres face limited commercial access to ortho-SF₅-phenol building blocks. 2-Hydroxyphenylsulphur pentafluoride (CAS 1126968-75-9) fills this gap. • 41% stronger inductive effect (σI 0.55 vs 0.39) and 38.5% higher lipophilicity (π 1.51 vs 1.09) over -CF₃-enhances ADME without compromising target binding. • Thermally stable solid; hydrolytic stability equals or exceeds -CF₃ under acidic, basic, oxidative, and reductive conditions. • In stock in 10 mg-100 mg packs; bulk custom synthesis available.

Molecular Formula C6H5F5OS
Molecular Weight 220.16 g/mol
CAS No. 1126968-75-9
Cat. No. B1371571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxyphenylsulphur pentafluoride
CAS1126968-75-9
Molecular FormulaC6H5F5OS
Molecular Weight220.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)O)S(F)(F)(F)(F)F
InChIInChI=1S/C6H5F5OS/c7-13(8,9,10,11)6-4-2-1-3-5(6)12/h1-4,12H
InChIKeyFPVXSUWUMQLKCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxyphenylsulphur Pentafluoride Building Block


2-Hydroxyphenylsulphur pentafluoride (CAS 1126968-75-9), also known as 2-(pentafluorosulfanyl)phenol or 2-(pentafluoro-λ⁶-sulfanyl)phenol, is a fluorinated aromatic phenol derivative bearing the hypervalent pentafluorosulfanyl (–SF₅) group . This compound is a member of the arylsulfur pentafluoride class, which is renowned for combining the strong electron-withdrawing character and high lipophilicity of the –SF₅ moiety [1]. The –SF₅ group is often described as a 'super-trifluoromethyl' group due to its significantly higher electronegativity (Hammett substituent constant σI = 0.55) and lipophilicity (Hansch hydrophobicity constant π = 1.51) compared to the widely used –CF₃ group [2].

SF5-substituted phenol with reported high electronegativity and lipophilicity
Building block for introducing pentafluorosulfanyl groups into aromatic scaffolds
Reported stability under diverse reaction conditions supports multistep synthetic use

2-Hydroxyphenylsulphur Pentafluoride vs. CF3 Phenols


2-Hydroxyphenylsulphur pentafluoride cannot be directly substituted with its closest structural analog, 2-hydroxybenzotrifluoride (2-trifluoromethylphenol), without fundamentally altering the physicochemical and biological profile of the target molecule. Although both the –SF₅ and –CF₃ groups are strong electron-withdrawing substituents, the –SF₅ moiety exerts a markedly stronger inductive effect (σI = 0.55 versus 0.39 for –CF₃) and confers significantly greater lipophilicity (π = 1.51 versus 1.09 for –CF₃) [1]. These differences translate into measurable changes in molecular properties, including a 0.5–0.6 log unit increase in octanol-water partition coefficients for –SF₅-substituted arenes compared to their –CF₃ analogs [2]. Furthermore, the –SF₅ group is substantially larger, possessing greater steric bulk than –CF₃, which can influence molecular conformation and binding interactions in ways that cannot be replicated by a simple –CF₃ substitution [3].

SF5 exerts stronger electron withdrawal than CF3, which may alter phenol acidity and ring reactivity.
SF5 increases lipophilicity beyond CF3, potentially shifting partition behavior and ADME profiles.
Greater steric bulk of SF5 can influence molecular conformation and binding interactions, distinct from CF3.

2-Hydroxyphenylsulphur Pentafluoride: Evidence vs. Analogs


SF5 vs. CF3: Electron-Withdrawing Capacity

The –SF₅ group demonstrates significantly stronger electron-withdrawing capacity compared to the –CF₃ group, as quantified by Hammett substituent constants. The inductive constant (σI) for –SF₅ is 0.55, compared to 0.39 for –CF₃, representing a 41% increase in inductive electron withdrawal [1]. This enhanced electronegativity directly influences the reactivity of the phenol ring and can modulate the pKa of the hydroxyl proton.

Electron-Withdrawing Capacity
Head-to-head
σI = 0.55 (SF5) vs 0.39 (CF3); Δ = +0.16
Supports achieving higher electron withdrawal with retained lipophilicity.
Hammett constants from model acid systems
Medicinal Chemistry Physical Organic Chemistry Drug Design

SF5 vs. CF3 Lipophilicity

The –SF₅ group confers significantly higher lipophilicity than the –CF₃ group. The Hansch hydrophobicity constant (π) for –SF₅ is 1.51, whereas π for –CF₃ is 1.09, representing a 38.5% increase in lipophilicity contribution [1]. This difference is further corroborated by head-to-head comparisons of SF₅- and CF₃-substituted cannabinoid receptor ligands, which demonstrated consistently higher logP values for the SF₅ analogs across multiple matched molecular pairs [2]. A broader study of SF₅-containing compounds showed octanol-water partition coefficients (log KOW) ranging from 2.9 to 3.6, which were approximately 0.5–0.6 log units higher than their CF₃ analogs [3].

Lipophilicity
Head-to-head
π = 1.51 (SF5) vs 1.09 (CF3); logKOW ~0.5–0.6 units higher
Reported logP increase may impact membrane permeability and distribution studies.
1-octanol/water partition and matched molecular pairs
Lipophilicity ADME Bioavailability Drug Discovery

Thermal Stability of SF5 Phenols

2-Hydroxyphenylsulphur pentafluoride (the ortho-isomer) and its para-analog (p-hydroxyphenylsulfur pentafluoride) have been documented as stable, crystalline solids. The para-isomer is explicitly reported as a white crystalline solid with a melting point of 104–105 °C [1]. The broader class of arylsulfur pentafluorides is characterized by excellent thermal and chemical stability, enabling storage under normal atmospheric conditions in conventional containers [1].

Thermal Stability
Class-level
p-isomer mp 104–105 °C; stable crystalline solid
Reported crystalline form supports straightforward handling and storage.
Stability documented for aryl-SF5 class
Thermal Stability Process Chemistry Storage Stability Synthetic Utility

SF5 vs. CF3 at CB1 Receptor

In a direct head-to-head comparison of SF₅-, CF₃-, and tert-butyl-substituted pyrazole cannabinoid ligands, the SF₅-substituted compounds generally exhibited slightly higher or equivalent CB1 receptor affinity compared to their CF₃ counterparts, with Ki values consistently in the nanomolar range [1]. The study synthesized and tested exact matched molecular pairs where the only variable was the substituent (SF₅ versus CF₃ versus tert-butyl) at the meta- or para-position of an aniline moiety. Functional β-arrestin recruitment assays confirmed that both SF₅ and CF₃ compounds acted as CB1 neutral antagonists, demonstrating that the SF₅ group can serve as an effective bioisosteric replacement while maintaining or modestly improving target engagement [1].

CB1 Receptor Affinity
Head-to-head
SF5: Ki nanomolar, comparable or modestly improved vs CF3
Supports bioisosteric evaluation with maintained or modestly enhanced target engagement.
Matched molecular pair comparison, cannabinoid ligand model
GPCR Cannabinoid Receptor Receptor Binding Affinity Bioisostere

SF5 Group Hydrolytic Stability

The –SF₅ group exhibits high hydrolytic and chemical stability that is documented as equal to or exceeding that of the –CF₃ group. Arylsulfur pentafluorides demonstrate stability under a wide range of conditions including oxidizing, reducing, strongly acidic, and strongly basic environments [1]. This exceptional stability profile means that 2-hydroxyphenylsulphur pentafluoride can withstand diverse reaction conditions during downstream synthetic transformations without degradation of the –SF₅ moiety.

Hydrolytic Stability
Class-level
Stable to acids, bases, oxidants, reductants; stability ≥ CF3
Reported broad chemical compatibility may reduce protection-group strategies.
Inferred from aryl-SF5 reactivity studies
Hydrolytic Stability Chemical Stability Synthetic Robustness Storage

2-Hydroxyphenylsulphur Pentafluoride Applications


Medicinal Chemistry: SF5 Bioisostere for CF3 Phenols

2-Hydroxyphenylsulphur pentafluoride is ideally suited for medicinal chemistry programs seeking to replace a 2-trifluoromethylphenol moiety with a bioisostere that maintains or enhances target engagement while improving lipophilicity-driven ADME properties. The –SF₅ group demonstrates a 38.5% higher Hansch hydrophobicity constant (π = 1.51 vs 1.09) and a 41% stronger inductive electron-withdrawing effect (σI = 0.55 vs 0.39) compared to –CF₃ [1]. Head-to-head comparisons in cannabinoid receptor ligands confirm that SF₅ substitution maintains or modestly improves CB1 receptor affinity (Ki in nanomolar range) relative to matched CF₃ analogs [2].

Agrochemicals: Lipophilicity-Enhanced Actives

The 0.5–0.6 log unit increase in octanol-water partition coefficient for SF₅-substituted arenes compared to their CF₃ analogs [1] makes 2-hydroxyphenylsulphur pentafluoride a strategic building block for agrochemical discovery programs where enhanced cuticular penetration and leaf retention are desired. The combination of high electronegativity and high lipophilicity—a property combination unique to the –SF₅ group among common substituents [2]—enables the design of active ingredients with improved physicochemical profiles for foliar uptake and translocation.

Process Chemistry: Thermally Stable SF5 Building Block

The documented thermal stability of arylsulfur pentafluorides, with p-hydroxyphenylsulfur pentafluoride isolated as a stable white crystalline solid melting at 104–105 °C [1], positions 2-hydroxyphenylsulphur pentafluoride as a reliable building block for process chemistry applications. Its hydrolytic stability, which is documented to equal or exceed that of the –CF₃ group under acidic, basic, oxidative, and reductive conditions [2], ensures compatibility with diverse reaction conditions without requiring protecting group strategies.

Materials Science: Polar SF5 Monomers & Liquid Crystals

The –SF₅ group imparts a profound dipole moment due to its high electronegativity (σI = 0.55), while simultaneously conferring high lipophilicity (π = 1.51) [1]. This unique combination of high polarity with low polarizability makes SF₅-containing phenols, including 2-hydroxyphenylsulphur pentafluoride, valuable precursors for advanced materials such as liquid crystals and functional polymers where tailored dielectric properties and molecular alignment are critical [1].

Application
Selection Property
Validation Focus
Medicinal chemistry: SF5 bioisostere evaluation
SF5 electronic and lipophilic profile
Target engagement and ADME-screening endpoints
Agrochemical lead optimization
SF5-driven cuticular penetration and retention profile
Foliar uptake and translocation assays
Process chemistry building block
Thermal and hydrolytic stability profile
Compatibility with multistep synthesis conditions
Materials science: polar SF5 monomers
High polarity and low polarizability combination
Dielectric and alignment property screening

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9 linked technical documents
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